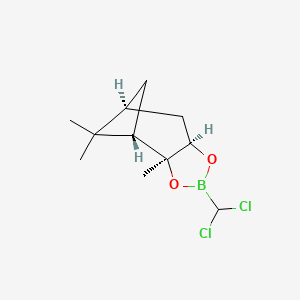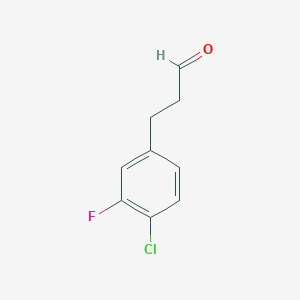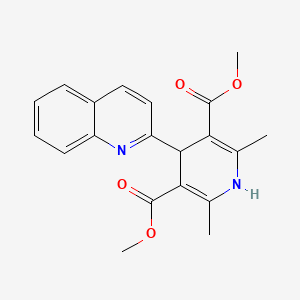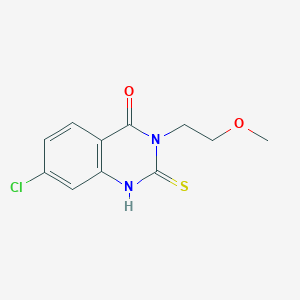![molecular formula C13H19BrN2O3S B2604331 2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide CAS No. 318498-19-0](/img/structure/B2604331.png)
2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide” consists of a bromophenyl group attached to a sulfonyl group, which is further attached to an amino group. This amino group is connected to a butanamide group with three methyl groups.
科学的研究の応用
Sulfonamides in Scientific Research
Sulfonamide Drug Development
Sulfonamides have been foundational in the development of a range of drugs due to their versatile pharmacological properties. They are historically significant as one of the first classes of antibiotics, but their utility extends beyond antibacterial applications. Recent patents and research have focused on novel sulfonamide compounds with potential as carbonic anhydrase inhibitors (CAIs) for managing glaucoma, as well as antitumor agents targeting specific cancer-associated isoforms like CA IX/XII. Notable advancements include drugs like apricoxib, a COX2 inhibitor, and pazopanib, a tyrosine kinase inhibitor, which demonstrate significant antitumor activity. This reflects the ongoing exploration of sulfonamides for their broad therapeutic potential, underscoring the need for continuous development of new compounds targeting a variety of diseases (Carta, Scozzafava, & Supuran, 2012).
Antitumor Properties
The antitumor properties of sulfonamides have garnered attention due to their action against various cancer forms. The structural versatility of sulfonamides allows for the development of molecules with specific activity against cancer cells, demonstrating the critical role of the sulfonamide group in the design of new antitumor agents. This includes efforts to synthesize sulfonamide derivatives with enhanced anticancer efficacy, showcasing the compound class's importance in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).
Medicinal Chemistry Applications
Sulfonamide derivatives continue to be a focal point in medicinal chemistry, offering a broad spectrum of bioactive properties, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory effects. The chemical modification of classical sulfonamides has led to derivatives that exhibit wide-ranging medicinal applications, highlighting the active research and development in creating new drugs with high activity and low toxicity. This emphasizes the role of sulfonamides in the ongoing search for novel therapeutic agents (He Shichao et al., 2016).
Sulfonylurea Drugs and Diabetes Management
Within the realm of sulfonamide research, sulfonylurea drugs represent a significant area of focus, particularly in the management of type 2 diabetes. These drugs act by stimulating insulin release from pancreatic β-cells, demonstrating the therapeutic versatility of sulfonamide-related compounds. Studies on sulfonylureas highlight the importance of genetic polymorphisms in determining individual responses to these medications, affecting both pharmacokinetics and pharmacodynamics. This area of research underscores the tailored approach needed in diabetes management and the potential for sulfonamides in personalized medicine (Xu, Murray, & McLachlan, 2009).
将来の方向性
The compound “2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide” has potential use as a therapeutic agent. In particular, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)11(12(17)15-4)16-20(18,19)10-7-5-9(14)6-8-10/h5-8,11,16H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBSGAGPIUDPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)

![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)


![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604254.png)




![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)
![N-[2-(2-Phenyl-1,3-oxazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2604264.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)
